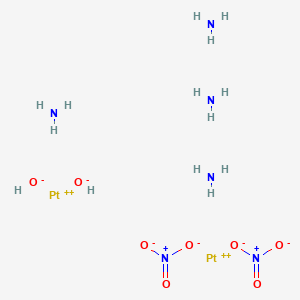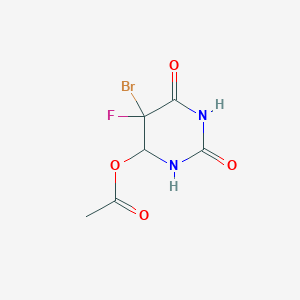
N-Methyl-m-(trifluoromethyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-m-(trifluoromethyl)cinnamamide is an organic compound characterized by the presence of a cinnamamide core structure with a trifluoromethyl group and a methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-m-(trifluoromethyl)cinnamamide typically involves the reaction of methyl cinnamates with phenylethylamines. One efficient method utilizes Lipozyme® TL IM as a catalyst in continuous-flow microreactors. The reaction parameters include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes, achieving a maximum conversion of 91.3% . Traditional chemical synthesis methods may also involve condensation reagents such as 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ), dicyclohexylcarbodiimide (DCC), or triazine reagents in solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or pyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of continuous-flow microreactors and enzymatic catalysis offers a scalable and efficient approach for industrial synthesis, providing advantages such as short residence time, mild reaction conditions, and the ability to recycle or reuse catalysts .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-m-(trifluoromethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard organic solvents and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized cinnamamide derivatives, while substitution reactions can produce a variety of substituted cinnamamide compounds .
Aplicaciones Científicas De Investigación
N-Methyl-m-(trifluoromethyl)cinnamamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Methyl-m-(trifluoromethyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of cinnamamide have been shown to interact with ergosterol in fungal cell membranes, leading to antifungal effects .
Comparación Con Compuestos Similares
N-Methyl-m-(trifluoromethyl)cinnamamide can be compared with other cinnamamide derivatives, such as:
N-Decyl-N-methyl-3-trifluoromethylcinnamamide: Similar structure but with a decyl group, showing different biological activities.
N-(4-Chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Contains a benzenesulfonamide group, exhibiting distinct antimicrobial properties.
Coumaroyltyramine derivatives: Synthesized from hydroxycinnamate and phenylethylamines, these compounds have unique neuroprotective and anti-tyrosinase activities.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts specific chemical properties and biological activities that differentiate it from other cinnamamide derivatives.
Propiedades
Número CAS |
93040-59-6 |
|---|---|
Fórmula molecular |
C11H10F3NO |
Peso molecular |
229.20 g/mol |
Nombre IUPAC |
(E)-N-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C11H10F3NO/c1-15-10(16)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-7H,1H3,(H,15,16)/b6-5+ |
Clave InChI |
YEBIYCKHVHLBHN-AATRIKPKSA-N |
SMILES isomérico |
CNC(=O)/C=C/C1=CC(=CC=C1)C(F)(F)F |
SMILES canónico |
CNC(=O)C=CC1=CC(=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate](/img/structure/B14169620.png)



![1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14169639.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14169643.png)







